1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring, linked to a pyrazolylamine moiety. This compound is often studied for its potential biological activities and its role in chemical synthesis.
Scientific Research Applications
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common route includes the reaction of piperidine with methanesulfonyl chloride to form the methanesulfonyl-piperidine intermediate. This intermediate is then reacted with pyrazolylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as Dess-Martin reagent for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodinane.
Reduction: Typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Mechanism of Action
The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(Methanesulfonyl)piperidin-4-yl)methanol
- **(1-(Methanesulfonyl)piperidin-4-yl)methyl methanesulfonate
Uniqueness
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl-piperidine structure linked to a pyrazolylamine moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.2ClH/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13;;/h6,8-9H,2-5,7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWITBXZAKBZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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